2,4-ジクロロフェニルトリフルオロホウ酸カリウム

説明

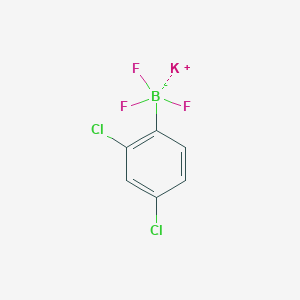

Potassium (2,4-dichlorophenyl)trifluoroborate is an organoboron compound with the molecular formula C6H3BCl2F3K and a molecular weight of 252.89 g/mol . This compound is part of the organotrifluoroborate family, which are known for their stability and ease of handling. Organotrifluoroborates are often used as alternatives to boronic acids in various chemical reactions due to their enhanced stability and reactivity .

科学的研究の応用

Potassium (2,4-dichlorophenyl)trifluoroborate has a wide range of applications in scientific research:

作用機序

Target of Action

Potassium (2,4-dichlorophenyl)trifluoroborate is a type of organoboron reagent Organoboron compounds are generally known to interact with various biological targets, often acting as nucleophilic coupling partners in metal-catalyzed cross-coupling reactions .

Mode of Action

The mode of action of Potassium (2,4-dichlorophenyl)trifluoroborate involves its use as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are most commonly catalyzed by metals such as copper, rhodium, nickel, or palladium . The compound’s interaction with its targets leads to the formation of new carbon-carbon bonds, which can result in the synthesis of a wide range of organic compounds .

Biochemical Pathways

The compound’s role in cross-coupling reactions suggests that it may influence a variety of biochemical pathways, particularly those involving the synthesis of organic compounds .

Pharmacokinetics

As an organoboron compound, it is expected to have unique pharmacokinetic properties that influence its bioavailability .

Result of Action

The molecular and cellular effects of Potassium (2,4-dichlorophenyl)trifluoroborate’s action are largely dependent on the specific reactions it is involved in. As a nucleophilic coupling partner in cross-coupling reactions, the compound can facilitate the formation of new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of Potassium (2,4-dichlorophenyl)trifluoroborate can be influenced by various environmental factors. For instance, the compound is known to be moisture- and air-stable, and is remarkably compliant with strong oxidative conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as humidity, oxygen levels, and the presence of oxidizing agents .

生化学分析

Biochemical Properties

Potassium (2,4-dichlorophenyl)trifluoroborate is primarily used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are most commonly catalyzed by copper, rhodium, nickel, or palladium

Cellular Effects

It is known that organoboron reagents, such as Potassium (2,4-dichlorophenyl)trifluoroborate, can influence cell function through their role in cross-coupling reactions . These reactions can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Potassium (2,4-dichlorophenyl)trifluoroborate is primarily through its role in cross-coupling reactions . In these reactions, Potassium (2,4-dichlorophenyl)trifluoroborate acts as a nucleophilic coupling partner, interacting with various biomolecules. The exact nature of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, can vary depending on the specific reaction and conditions.

Temporal Effects in Laboratory Settings

Potassium organotrifluoroborates are known for their stability and resistance to degradation .

Metabolic Pathways

As an organoboron reagent, it is likely to interact with various enzymes and cofactors in the context of cross-coupling reactions .

準備方法

Potassium (2,4-dichlorophenyl)trifluoroborate can be synthesized through the reaction of 2,4-dichlorophenylboronic acid with potassium bifluoride. The reaction typically proceeds as follows :

C6H3B(OH)2Cl2+KHF2→C6H3BCl2F3K+2H2O

This method involves the use of potassium bifluoride as a fluorinating agent, which reacts with the boronic acid to form the trifluoroborate salt. The reaction is typically carried out under ambient conditions, making it a convenient and efficient synthetic route .

化学反応の分析

Potassium (2,4-dichlorophenyl)trifluoroborate is known for its reactivity in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound can undergo the following types of reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a nucleophile.

Cross-Coupling Reactions: In Suzuki-Miyaura coupling, it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in organic synthesis .

類似化合物との比較

Potassium (2,4-dichlorophenyl)trifluoroborate can be compared with other organotrifluoroborates such as potassium phenyltrifluoroborate and potassium 4-methoxyphenyltrifluoroborate . While all these compounds share similar stability and reactivity profiles, potassium (2,4-dichlorophenyl)trifluoroborate is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature can influence its reactivity and the types of products formed in chemical reactions .

Similar compounds include:

- Potassium phenyltrifluoroborate

- Potassium 4-methoxyphenyltrifluoroborate

- Potassium 3-dichlorophenyltrifluoroborate

These compounds are also used in various cross-coupling reactions and share similar applications in organic synthesis .

生物活性

Potassium (2,4-dichlorophenyl)trifluoroborate is a specialized organoboron compound that has garnered attention for its biological activity and utility in synthetic chemistry. This article explores its biological implications, mechanisms of action, and applications in various fields, supported by recent research findings.

Potassium (2,4-dichlorophenyl)trifluoroborate can be synthesized through the reaction of 2,4-dichlorophenylboronic acid with potassium bifluoride. The reaction proceeds as follows:

This method is efficient and typically carried out under ambient conditions, making it a practical route for synthesizing the trifluoroborate salt.

Target of Action

Potassium (2,4-dichlorophenyl)trifluoroborate acts primarily as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are pivotal in forming carbon-carbon bonds, which are essential for synthesizing a variety of organic compounds .

Biochemical Pathways

The compound's role in cross-coupling reactions suggests it influences several biochemical pathways, particularly those involved in organic synthesis. Its stability under oxidative conditions and resistance to degradation make it suitable for various applications in organic chemistry .

Pharmacokinetics

As an organoboron compound, potassium (2,4-dichlorophenyl)trifluoroborate exhibits unique pharmacokinetic properties that can affect its bioavailability and cellular uptake. Its derivatives have been explored for potential therapeutic applications due to their ability to form stable and bioactive compounds .

Cellular Effects

Research indicates that organoboron reagents can influence cell function through their involvement in cross-coupling reactions. These reactions facilitate the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .

Applications in Research and Industry

Potassium (2,4-dichlorophenyl)trifluoroborate has a wide range of applications:

- Organic Synthesis : Extensively used in forming carbon-carbon bonds via cross-coupling reactions.

- Pharmaceutical Development : Its derivatives are being investigated for their potential therapeutic effects.

- Agrochemicals : The compound is utilized in synthesizing agrochemical agents with biological activity .

Case Studies and Research Findings

- Suzuki-Miyaura Cross-Coupling : A study demonstrated the effectiveness of potassium (2,4-dichlorophenyl)trifluoroborate in facilitating cross-coupling reactions with various aryl halides using palladium catalysts. This highlights its utility in synthesizing biaryl compounds, which are significant intermediates in drug development .

- Biological Activity Assessment : In vivo studies have shown that derivatives of this compound exhibit promising pharmacological profiles. For instance, certain derivatives were tested for their ability to inhibit specific biological targets relevant to disease pathways .

特性

IUPAC Name |

potassium;(2,4-dichlorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl2F3.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASOPVJEJIORDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635467 | |

| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192863-38-0 | |

| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。